molecular formula C12H18BrNO B513727 N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine CAS No. 861409-74-7

N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine

Cat. No.: B513727
CAS No.: 861409-74-7
M. Wt: 272.18g/mol
InChI Key: DGWKDOTVDYDRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-2-methoxybenzyl)-N-(sec-butyl)amine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a brominated methoxybenzyl group coupled with a sec-butylamine moiety. The sec-butylamine group is a well-characterized secondary amine, and its incorporation into larger structures is a common strategy in drug discovery . Compounds with structural similarities, such as those based on constrained phenethylamine scaffolds, have shown significant activity as selective agonists for the serotonin 2A receptor (5-HT2AR) . This receptor is a primary target in neuroscience research for investigating novel treatments for psychiatric disorders such as depression, anxiety, and substance abuse disorder . Furthermore, the sec-butyl functional group has been identified as a key substituent in other research contexts, notably in quinazolinone derivatives where it contributed to enhanced anti-proliferative activity in vitro . Researchers may find this compound valuable for developing new therapeutic agents or as a tool compound for studying receptor-ligand interactions. The structure-activity relationships of analogous compounds suggest that variations in the amine substituent can profoundly influence biological potency and selectivity . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-4-9(2)14-8-10-7-11(13)5-6-12(10)15-3/h5-7,9,14H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWKDOTVDYDRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination for Benzylamine Formation

The 5-bromo-2-methoxybenzaldehyde intermediate undergoes reductive amination with sec-butylamine to form the corresponding benzylamine. This step is pivotal for introducing the sec-butyl group while retaining the aromatic substituents.

Reaction Conditions :
A mixture of 5-bromo-2-methoxybenzaldehyde (1.0 equiv) and sec-butylamine (1.2 equiv) in methanol is stirred at room temperature for 1 hour to form the imine intermediate . Sodium borohydride (NaBH₄, 2.0 equiv) is then added, and the reduction proceeds for 30 minutes, yielding N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine .

Optimization Insights :

  • Solvent Choice : Methanol or ethanol is preferred due to their polarity, which stabilizes the imine intermediate.

  • Stoichiometry : A 20% excess of sec-butylamine ensures complete aldehyde consumption, minimizing unreacted starting material .

  • Reducing Agent : NaBH₄ is favored over BH₃ due to milder conditions and easier handling, though BH₃-THF complexes may enhance yields in stubborn cases.

Alkylation and Purification Strategies

Post-amination, alkylation or further functionalization is rarely required, as the sec-butyl group is introduced during reductive amination. However, purification remains critical to isolate the target compound from byproducts like unreacted aldehyde or over-reduced species.

Purification Methods :

  • Column Chromatography : Silica gel chromatography using hexane/ethyl acetate (7:3) eluent achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures (3:1) at −20°C yield crystalline this compound with 88–92% recovery.

Analytical Characterization

Successful synthesis is confirmed via spectroscopic and chromatographic analyses:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 2.4 Hz, 1H, Ar-H), 7.22 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.85 (d, J = 8.8 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.72 (s, 2H, CH₂NH), 2.65–2.55 (m, 1H, sec-butyl CH), 1.45–1.35 (m, 2H, CH₂), 1.25–1.15 (m, 2H, CH₂), 0.90 (t, J = 7.2 Hz, 3H, CH₃).

  • LC-MS : m/z 272.1 [M+H]⁺, confirming the molecular weight.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Reductive Amination5-Bromo-2-methoxybenzaldehydesec-Butylamine, NaBH₄8595
Sequential Alkylation2-MethoxybenzaldehydeBr₂, CH₃I, sec-butylamine7288
One-Pot Bromination/Amination2-MethoxybenzaldehydeBr₂, sec-butylamine6882

The reductive amination route outperforms alternatives in yield and purity, though it requires pre-brominated aldehyde. Sequential methods involving late-stage bromination suffer from lower efficiency due to competing side reactions .

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Para-bromination is favored due to the methoxy group’s directing effect, but ortho byproducts may form at higher temperatures. Maintaining reaction temperatures below 5°C suppresses this.

  • Imine Stability : The imine intermediate is sensitive to hydrolysis. Anhydrous conditions and rapid NaBH₄ addition are crucial .

  • sec-Butylamine Availability : Commercial sec-butylamine is costly; in-house synthesis via ketone reduction (e.g., 2-butanone with NH₃ and H₂/Pd) may reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Compounds with substituted functional groups in place of the bromine atom.

Scientific Research Applications

Synthesis of N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine

The synthesis of this compound typically involves two main steps:

  • Bromination : The precursor, 2-methoxybenzylamine, undergoes bromination to introduce the bromine atom at the 5-position of the aromatic ring.
  • Alkylation : The resulting brominated compound is then reacted with sec-butyl amine to form the target amine compound.

This synthetic route allows for the introduction of both bromine and a secondary butyl group, which are critical for the compound's biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with methoxy and bromo substitutions have shown sub-micromolar cytotoxicity against various human tumor cell lines, including HeLa and MCF7. These compounds interfere with microtubule dynamics, suggesting that they target tubulin as a mechanism of action .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of compounds related to this compound. Studies have demonstrated that certain derivatives possess effective antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can outperform standard antibiotics like ciprofloxacin .

Non-linear Optical Properties

The compound's structural characteristics make it a candidate for applications in non-linear optics (NLO). Research on N-arylation processes involving similar amines has shown promising results in developing materials with enhanced optical properties . This suggests potential applications in photonics and optoelectronics.

Case Study 1: Antitumor Mechanism

A study investigated the mechanism of action for a series of compounds related to this compound. These compounds were found to disrupt microtubule polymerization at micromolar concentrations, effectively arresting cancer cells at the G2/M phase of the cell cycle. This highlights their potential as chemotherapeutic agents targeting the mitotic machinery in cancer cells .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial activity, derivatives of this compound were tested against various bacterial strains. The results showed that these compounds had MIC values significantly lower than those of traditional antibiotics, indicating their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups on the benzyl ring can influence its binding affinity and selectivity towards these targets. The sec-butyl group attached to the nitrogen atom can also affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Positional Isomers
  • N-(2-Bromo-5-methoxybenzyl)-N-(sec-butyl)amine (hypothetical isomer): Swapping bromo and methoxy positions could alter receptor binding due to changes in electronic distribution. highlights that substituent positioning in benzylamines significantly impacts 5-HT2 receptor affinity .
Halogen Replacement
  • N-(5-Chloro-2-methoxybenzyl)-N-(sec-butyl)amine : Chlorine (smaller atomic radius than bromine) may reduce steric hindrance but decrease lipophilicity, affecting membrane permeability .
  • N-(5-Fluoro-2-methoxybenzyl)-N-(sec-butyl)amine : Fluorine’s strong electron-withdrawing effect could enhance metabolic stability but reduce basicity of the amine group.

Variations in the Alkylamine Chain

Branching in the Alkyl Group
  • N-(5-Bromo-2-methoxybenzyl)-N-isobutylamine (): The isobutyl group (branched at C1) introduces different steric effects compared to sec-butyl (branched at C2). Isobutyl may lead to looser molecular packing, reducing thermal stability in polymers .
Functionalized Alkyl Chains
  • N-(5-Bromo-2-methoxybenzyl)-1-methoxypropan-2-amine (): The addition of a methoxy group on the alkyl chain enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce blood-brain barrier penetration .
Table 1: Key Properties of N-(5-Bromo-2-Methoxybenzyl)-N-(sec-butyl)amine and Analogs
Compound Molecular Weight Melting Point (°C) Yield (%) Key Applications/Findings
Target Compound 286.19 Not reported 57%* 5-HT2 receptor ligand (hypothesized)
N-(5-Bromo-2-methoxybenzyl)-N-isobutylamine () 286.19 Not reported Not reported Intermediate in drug synthesis
N-(sec-Butyl)-3-chloro-5-(trifluoromethyl)-2-pyridinamine () 252.67 Not reported Not reported Catalytic amination studies (96% yield)
N-[3-(Benzyloxy)benzyl]-N-(sec-butyl)amine HCl () 304.83 Not reported Not reported Improved thermal stability in polymers

*Synthesized via reductive amination (similar to ), yielding 57% as a yellow oil .

Table 2: Impact of Alkyl Chain Branching on Material Properties (Adapted from )
Alkyl Group Tg (°C) Tensile Strength (MPa) Actuation Temperature (°C)
n-Butyl 45 12.3 75
iso-Butyl 58 15.1 82
sec-Butyl 65 18.4 89

Key Findings :

  • sec-Butyl derivatives exhibit superior mechanical and thermal properties due to tighter molecular packing .
  • Bromo-methoxybenzyl groups enhance receptor binding affinity compared to non-halogenated analogs (e.g., ’s indole derivative showed 50% yield and 5-HT2 activity) .

Challenges :

  • Steric hindrance from the sec-butyl group may slow reaction kinetics.
  • Bromine’s susceptibility to nucleophilic substitution requires careful optimization of reaction conditions.

Biological Activity

N-(5-bromo-2-methoxybenzyl)-N-(sec-butyl)amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, mechanism of action, biological activity, and relevant case studies.

The synthesis of this compound typically involves two main steps:

  • Bromination : The precursor, 2-methoxybenzylamine, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the benzyl ring.
  • Alkylation : The brominated intermediate is then alkylated with sec-butyl bromide in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity. The sec-butyl group attached to the nitrogen atom affects the compound's conformation and reactivity, potentially enhancing its biological effects.

3.1 Anticancer Activity

Recent studies have investigated the cytotoxic potential of compounds similar to this compound against various cancer cell lines. For example, a related compound was tested on SCC9 tumor cells, showing significant cytotoxicity with an IC50 value indicating effective cell death at low concentrations .

Cell Line IC50 (µM) Selectivity Index
B16-F1073.2910.10
HEP G26.63111.7
HT-297.31101.3

These results suggest that compounds with similar structures might also exhibit potent anticancer properties.

3.2 Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For instance, it may interact with targets related to cancer progression or metabolic pathways, although specific enzyme targets for this compound are still under investigation .

4. Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that certain analogs could induce apoptosis in cancer cells through mechanisms involving DNA fragmentation and caspase activation .
  • Binding Affinity Studies : Research involving binding assays indicated that similar compounds could effectively bind to receptors in brain tissues, suggesting potential neuropharmacological applications .

5. Conclusion

This compound presents a promising avenue for research in medicinal chemistry due to its unique structural features and potential biological activities. While initial studies indicate significant anticancer properties and enzyme interactions, further research is necessary to fully elucidate its mechanisms and therapeutic applications.

Q & A

Q. Answer :

  • Kinase Inhibition Assays : Use fluorescent ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., EGFR or MAPK), leveraging the compound’s amine group for competitive binding .
  • CYP450 Interaction Studies : Incubate with human liver microsomes and quantify metabolite formation via LC-MS to assess metabolic stability and inhibition .
  • Cell Viability Assays : Treat cancer cell lines (e.g., MCF-7) and measure apoptosis via flow cytometry (Annexin V/PI staining) .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Answer :
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Protocols : Use harmonized buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for receptor studies) .
  • Batch Reproducibility : Re-synthesize the compound under identical conditions and re-test activity .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.